molecular formula C15H12BrN3O2 B3921778 N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide

N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide

Cat. No. B3921778
M. Wt: 346.18 g/mol
InChI Key: DOVLTFQWAQYCBL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide, also known as BAAPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAAPI is a pyridinecarboximidamide derivative that has been synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with malononitrile, followed by the reaction with ethyl acetoacetate and 2-aminopyridine.

Mechanism of Action

The mechanism of action of N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), aldose reductase, and α-glucosidase. COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. Aldose reductase is an enzyme that converts glucose to sorbitol, which can contribute to diabetic complications. α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, which can contribute to high blood glucose levels in diabetes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has been found to inhibit the activity of aldose reductase and α-glucosidase, which can contribute to the management of diabetes. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.

Advantages and Limitations for Lab Experiments

N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has been found to exhibit potent anticancer, anti-inflammatory, and antidiabetic activities, which make it a promising candidate for further research. However, there are some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Further research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide research. This compound has shown promising anticancer, anti-inflammatory, and antidiabetic activities, and further research is needed to determine its potential therapeutic applications. This compound could be further studied as a potential treatment for various cancers, such as breast, lung, and colon cancer. This compound could also be studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be studied as a potential treatment for diabetes and its complications. Further research is needed to determine the optimal dosage, administration route, and toxicity profile of this compound.

Scientific Research Applications

N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has shown potential therapeutic applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been found to lower blood glucose levels and improve insulin sensitivity in diabetic rats.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] (E)-3-(4-bromophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-12-7-4-11(5-8-12)6-9-14(20)21-19-15(17)13-3-1-2-10-18-13/h1-10H,(H2,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVLTFQWAQYCBL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C=CC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)/C=C/C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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